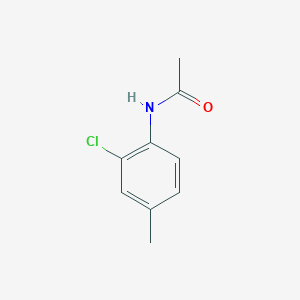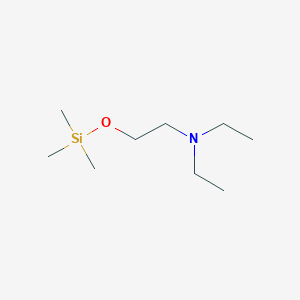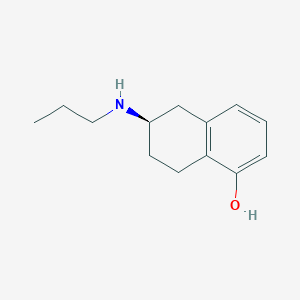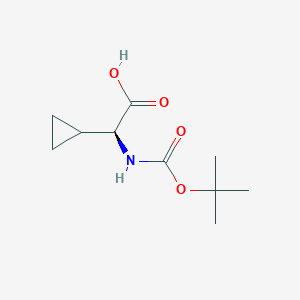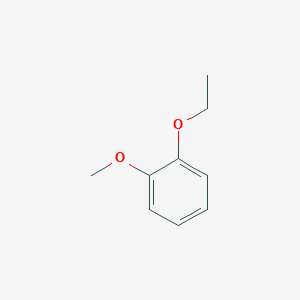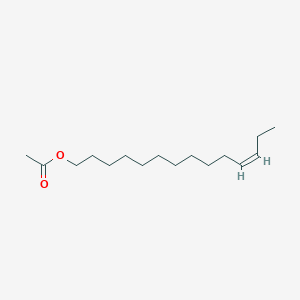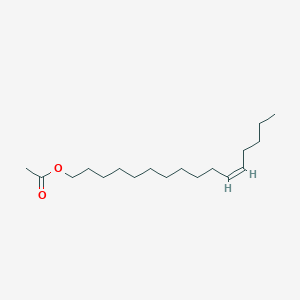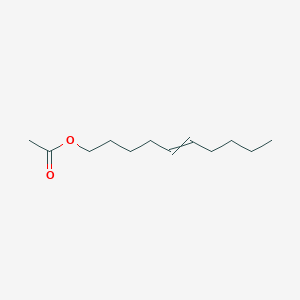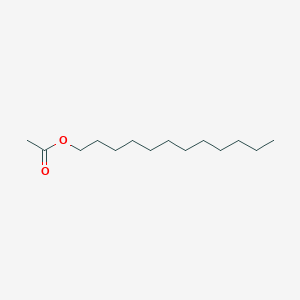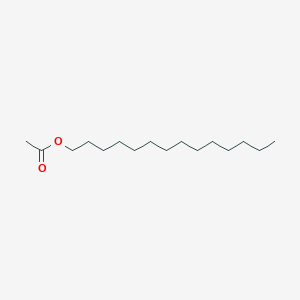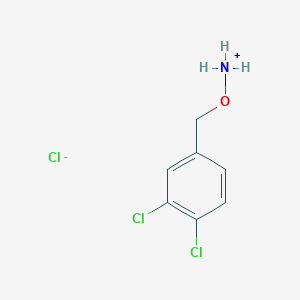
1,3-Bis(triethoxysilyl)benzene
Overview
Description
1,3-Bis(triethoxysilyl)benzene is an organosilicon compound with the molecular formula C18H34O6Si2. It is characterized by the presence of two triethoxysilyl groups attached to a benzene ring at the 1 and 3 positions. This compound is known for its reactivity in various chemical reactions, particularly in the field of materials science and organic synthesis .
Mechanism of Action
Target of Action
1,3-Bis(triethoxysilyl)benzene is a silicon-based nucleophile . It primarily targets palladium (Pd) in Pd-catalyzed cross-coupling reactions . The role of this compound is to act as a reactive species in these reactions .
Mode of Action
The compound interacts with its target, palladium, in cross-coupling reactions . This interaction results in the formation of new chemical bonds, which is a key step in the synthesis of a variety of complex organic compounds .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of organically-modified silica networks . These networks are used in the preparation of silica aerogels, which have a variety of applications, including thermal insulation and drug delivery .
Pharmacokinetics
Given its use in the synthesis of silica aerogels, it’s likely that the compound’s bioavailability is influenced by the properties of these materials .
Result of Action
The primary result of this compound’s action is the formation of organically-modified silica networks . These networks can be used to create silica aerogels with a variety of properties, including high porosity and thermal insulation . Additionally, these aerogels can be chemically doped with silica-functionalized magnetite nanoparticles, which imparts magnetic behavior to the aerogels .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the synthesis of silica aerogels requires the careful control of factors such as the choice of surfactants, the ethanol-water volume ratio, and the molar ratio of tetraethoxysilane (TEOS) to this compound . These factors can significantly influence the properties of the resulting aerogels .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(triethoxysilyl)benzene can be synthesized through the co-condensation of tetraethoxysilane and this compound using surfactants such as dodecylamine and cetyltrimethylammonium bromide as templates . The reaction typically involves the following steps:
- Mixing tetraethoxysilane and this compound in the presence of surfactants.
- Adjusting the ethanol-water volume ratio and the molar ratio of tetraethoxysilane to this compound.
- Allowing the reaction to proceed under controlled temperature and pH conditions to form highly monodisperse hybrid organosilica spheres.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(triethoxysilyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the triethoxysilyl groups to silane groups.
Substitution: The triethoxysilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of silanol groups.
Reduction: Formation of silane groups.
Substitution: Formation of various organosilicon compounds with different functional groups.
Scientific Research Applications
1,3-Bis(triethoxysilyl)benzene has a wide range of applications in scientific research, including:
Biology: Employed in the development of biosensors and biofunctional materials due to its ability to form stable siloxane bonds.
Medicine: Investigated for its potential in drug delivery systems and medical imaging.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(triethoxysilyl)benzene: Similar to 1,3-bis(triethoxysilyl)benzene but with triethoxysilyl groups at the 1 and 4 positions.
1,4-Bis(trimethoxysilyl)benzene: Contains trimethoxysilyl groups instead of triethoxysilyl groups.
1,4-Bis(dimethylsilyl)benzene: Features dimethylsilyl groups instead of triethoxysilyl groups.
Uniqueness
This compound is unique due to its specific positioning of triethoxysilyl groups, which imparts distinct reactivity and properties compared to its isomers and analogs. This unique structure allows for the formation of highly monodisperse hybrid organosilica spheres, making it valuable in various applications .
Properties
IUPAC Name |
triethoxy-(3-triethoxysilylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-14-13-15-18(16-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBRVZDGOJHHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469322 | |
| Record name | 1,3-Bis(triethoxysilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16067-99-5 | |
| Record name | 1,3-Bis(triethoxysilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,3-Bis(triethoxysilyl)benzene suitable for creating porous low-k films?
A1: this compound acts as a bridging organic group in organosilicate glass (OSG) based low-k films. These films require controlled porosity to achieve the desired low dielectric constant (k-value). The structure of this compound, with its two triethoxysilyl groups connected to a benzene ring, allows it to co-condense with other precursors like tetraethoxysilane (TEOS). This co-condensation forms a siloxane network with embedded benzene rings, influencing the film's final porosity and mechanical properties [, ].
Q2: How does the ratio of this compound to other precursors affect the properties of the final film?
A2: Research has shown that varying the molar ratio of this compound to 1,3,5-tris(triethoxysilyl)benzene significantly impacts the film's characteristics []. For instance, different ratios lead to variations in:
Q3: Are there any challenges in using this compound for low-k film fabrication?
A3: One challenge is achieving the desired mechanical strength. While incorporating benzene bridges generally improves mechanical properties compared to methyl-terminated films, using this compound alone may not be sufficient to reach significant improvements []. Further research into optimizing precursor ratios or incorporating other bridging groups could be necessary. Additionally, the presence of oxygen-deficient defects, potentially linked to incomplete transformation of Si-OC2H5 groups during curing, can lead to UV-induced luminescence, which might be undesirable in certain applications [].
Q4: Beyond low-k films, are there other applications for this compound?
A4: Yes, this compound can be used to create highly ordered mesoporous silica materials with a unique pore wall structure []. This organized structure arises from the self-assembly of this compound with surfactants during synthesis. These materials have potential applications in areas like catalysis, adsorption, and separation science, thanks to their high surface area and ordered pore structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
